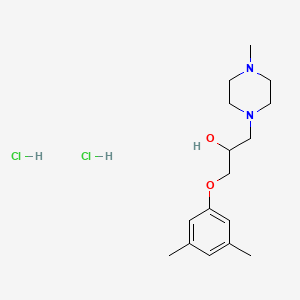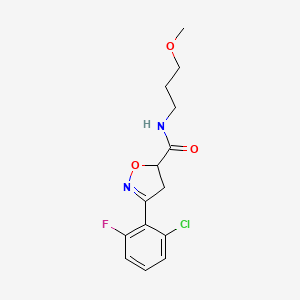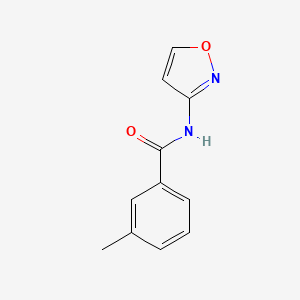![molecular formula C15H20ClNO4 B4701159 2-(4-{[(2-furylmethyl)amino]methyl}-2-methoxyphenoxy)ethanol hydrochloride](/img/structure/B4701159.png)
2-(4-{[(2-furylmethyl)amino]methyl}-2-methoxyphenoxy)ethanol hydrochloride
Descripción general
Descripción
2-(4-{[(2-furylmethyl)amino]methyl}-2-methoxyphenoxy)ethanol hydrochloride is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as FURA-2, and it is a fluorescent dye that can be used to monitor intracellular calcium levels in living cells. In
Mecanismo De Acción
FURA-2 works by binding to calcium ions in the cytosol of cells and undergoing a conformational change that increases its fluorescence emission. The binding of calcium to FURA-2 causes a shift in its excitation and emission spectra, allowing for ratiometric measurement of intracellular calcium levels. FURA-2 has a high affinity for calcium ions, with a dissociation constant (Kd) of approximately 224 nM.
Biochemical and Physiological Effects:
FURA-2 has been shown to have minimal effects on cellular function and viability, making it a useful tool for studying calcium dynamics in living cells. However, it is important to note that the loading of FURA-2 into cells can affect cellular calcium homeostasis and signaling pathways, which may impact the interpretation of experimental results. Additionally, FURA-2 has been shown to have some phototoxic effects on cells, particularly at high excitation intensities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FURA-2 is a widely used fluorescent dye for monitoring intracellular calcium levels, and it has several advantages over other calcium indicators. One of the main advantages of FURA-2 is its ratiometric measurement capability, which allows for more accurate and reliable measurement of intracellular calcium dynamics. Additionally, FURA-2 has a high signal-to-noise ratio, making it suitable for use in low-light conditions. However, FURA-2 has some limitations for lab experiments, such as its potential phototoxic effects on cells and its interference with cellular calcium signaling pathways.
Direcciones Futuras
There are several future directions for research on FURA-2 and its applications in scientific research. One potential area of research is the development of new fluorescent dyes that can monitor other cellular signaling molecules, such as reactive oxygen species and pH. Additionally, further studies are needed to better understand the effects of FURA-2 loading on cellular calcium homeostasis and signaling pathways. Finally, the development of new imaging techniques and technologies may enable more precise and accurate measurement of intracellular calcium dynamics using FURA-2.
Aplicaciones Científicas De Investigación
FURA-2 has a wide range of applications in scientific research, particularly in the field of cell biology. One of the most common uses of FURA-2 is to monitor intracellular calcium levels in living cells. Calcium is an important signaling molecule in cells, and changes in intracellular calcium levels can indicate various cellular processes, such as muscle contraction, neurotransmitter release, and cell division. FURA-2 can be loaded into cells and excited with UV light, causing it to emit fluorescence that is proportional to the intracellular calcium concentration. This allows researchers to monitor calcium dynamics in real-time and study the underlying mechanisms of cellular processes.
Propiedades
IUPAC Name |
2-[4-[(furan-2-ylmethylamino)methyl]-2-methoxyphenoxy]ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4.ClH/c1-18-15-9-12(4-5-14(15)20-8-6-17)10-16-11-13-3-2-7-19-13;/h2-5,7,9,16-17H,6,8,10-11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFMCZVDGXFMWNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNCC2=CC=CO2)OCCO.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(4-morpholinyl)propyl]-N'-phenylthiourea](/img/structure/B4701080.png)

![N-methyl-N-({1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)acetamide](/img/structure/B4701093.png)
![(3,4-dichlorobenzylidene)[2-(trifluoromethyl)phenyl]amine](/img/structure/B4701105.png)
![2-[(4,6,7-trimethyl-2-quinazolinyl)thio]ethyl (4-chlorophenyl)carbamate](/img/structure/B4701113.png)
![2-[4-(2-chlorobenzyl)-1-piperazinyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B4701118.png)
![2-chloro-N-{3-[(cyclopropylamino)carbonyl]phenyl}benzamide](/img/structure/B4701126.png)

![{2-[(4-chlorobenzyl)oxy]benzyl}(4-piperidinylmethyl)amine dihydrochloride](/img/structure/B4701129.png)

![4-isopropoxy-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4701146.png)

![N-ethyl-N-(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B4701160.png)
![dimethyl 5-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4701164.png)